2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-2-22-16-10-6-7-11-17(16)23(20,21)18-13-12-15(19)14-8-4-3-5-9-14/h3-11,15,18-19H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMNOTFMBAQHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of ethoxybenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.
Scientific Research Applications
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Features :
- Core structure : A benzene ring with a sulfonamide (-SO$_2$NH-) group.
- Substituents :
- 2-Ethoxy (-OCH$2$CH$3$) at the ortho position of the benzene ring.
- N-linked 3-hydroxy-3-phenylpropyl (-CH$2$CH(OH)CH$2$Ph) chain.
For example, the patent in describes a method using an epoxide intermediate and a sulfonamide precursor, suggesting a plausible route for synthesizing the target compound .
Theoretical Pharmacokinetics :
- Molecular weight : ~335 g/mol (calculated from structural formula).
- Hydrogen bond donors: 1 (hydroxyl group).
- Hydrogen bond acceptors : 4 (sulfonamide oxygen atoms, ethoxy oxygen).
- clogP : Estimated to be moderate (based on hydrophobic substituents like phenyl and ethoxy).
A comparative analysis of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide with structurally related benzenesulfonamides is presented below, focusing on molecular properties, pharmacokinetics, and synthetic methodologies.
Table 1: Structural and Pharmacokinetic Comparison
Key Comparative Insights:
Molecular Weight and Substituent Complexity: The target compound has the highest molecular weight (335 g/mol) due to its bulky 3-hydroxy-3-phenylpropyl group and ethoxy substituent. In contrast, simpler derivatives like 2-amino-N-ethyl-N-phenylbenzenesulfonamide (205.29 g/mol) are smaller and less sterically hindered .
Lipophilicity (clogP): The ethoxy and phenyl groups in the target compound likely increase its clogP (~3.5) compared to analogs with methoxy or amino substituents (e.g., 2.8 in ). This moderate lipophilicity may enhance membrane permeability, as seen in 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which demonstrated sufficient hydrophobicity for biological activity .
Hydrogen Bonding and Bioavailability: The target compound has one H-bond donor (hydroxyl) and four acceptors (sulfonamide oxygens, ethoxy oxygen), well within Lipinski’s limits.
Synthetic Routes :
- The target compound’s synthesis may resemble the epoxide ring-opening method described in , whereas 3a–g derivatives utilize nucleophilic substitutions on the benzene ring .
For example, 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed potent activity against Leishmania species .
Biological Activity
2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1421444-73-6
- Molecular Formula: C16H21NO4S
- Molecular Weight: 335.41 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The compound is hypothesized to act as a carbonic anhydrase inhibitor, which is significant in the treatment of conditions such as cancer and glaucoma due to the role of carbonic anhydrases in regulating pH and fluid balance in tissues.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 6.67 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, it has shown significant reduction in carrageenan-induced paw edema, suggesting its potential utility in treating inflammatory conditions.
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). The results indicated selective cytotoxicity towards Hep3B cells, suggesting that modifications to the benzenesulfonamide structure can enhance anticancer activity.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions of this compound with carbonic anhydrase isoforms IX and XII. These studies revealed crucial interactions that underpin its selectivity for tumor-associated isoforms, supporting its potential as a therapeutic agent for hypoxic tumors.
Q & A
Q. What are the common synthetic routes for 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, and how can researchers optimize reaction conditions?
Methodological Answer: The synthesis typically involves multi-step reactions starting with sulfonylation of a hydroxy-phenylpropanol intermediate. For example:
Sulfonylation : Reacting 3-hydroxy-3-phenylpropanol with 2-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization (e.g., 37–73%) requires precise control of stoichiometry, temperature, and reaction time .
Q. Key Parameters for Optimization :
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer: Contradictions may arise from disordered solvent molecules or incorrect space group assignment. Strategies include:
Q. Example Workflow :
Collect high-resolution data (d-spacing < 1.0 Å).
Apply OLEX2 integration with SHELX back-end for real-space refinement.
Validate hydrogen bonding via Mercury (Cambridge Structural Database) .
Q. What computational methods are used to analyze the electronic properties and reactivity of this sulfonamide?
Methodological Answer:
- Wavefunction Analysis :
- Reactivity Prediction :
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified aryl or alkyl groups?
Methodological Answer:
Q. Case Study :
Q. How do steric and electronic effects influence the biological activity of benzenesulfonamide analogues?
Methodological Answer:
Q. Experimental Validation :
- SAR (Structure-Activity Relationship) : Synthesize analogues with systematic substituent variations and test IC₅₀ values in enzyme assays .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Handling : Use gloveboxes for air-sensitive steps (e.g., sulfonylation).
- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .
Tables for Key Analytical Parameters
Q. Table 1: NMR Chemical Shifts for Key Functional Groups
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Ethoxy (–OCH₂CH₃) | 1.3 (t), 4.0 (q) | 15.1 (CH₃), 65.8 (CH₂) |
| Sulfonamide (–SO₂NH–) | 8.2 (s) | 128.5 (C–SO₂) |
| Phenyl (–C₆H₅) | 7.2–7.5 (m) | 125–140 (aromatic) |
Q. Table 2: Crystallographic Data Validation Metrics
| Metric | Acceptable Range |
|---|---|
| R-factor | <5% |
| CCDC Deposition | Required for publication |
| Twin Fraction (BASF) | <0.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
